molecular formula C5H13NO2 B120552 N,N-Dimethylformamide dimethyl acetal CAS No. 4637-24-5

N,N-Dimethylformamide dimethyl acetal

Cat. No.: B120552
CAS No.: 4637-24-5
M. Wt: 119.16 g/mol
InChI Key: ZSXGLVDWWRXATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethylformamide dimethyl acetal is an organic compound with the molecular formula C5H13NO2. It is an acetal derived from N,N-dimethylformamide and methanol. This compound is commonly used as a derivatization agent in gas chromatography applications and plays a significant role in organic synthesis due to its reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylformamide dimethyl acetal is typically synthesized through the formal condensation of N,N-dimethylformamide with methanol. The reaction involves the use of an acid catalyst to facilitate the formation of the acetal. The general reaction can be represented as follows:

N,N-Dimethylformamide+2MethanolN,N-Dimethylformamide dimethyl acetal+Water\text{N,N-Dimethylformamide} + 2 \text{Methanol} \rightarrow \text{this compound} + \text{Water} N,N-Dimethylformamide+2Methanol→N,N-Dimethylformamide dimethyl acetal+Water

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylformamide dimethyl acetal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Acids: For catalyzing the formation of acetals.

    Bases: For deprotonation and subsequent nucleophilic attacks.

    Solvents: Such as dichloromethane and toluene, to dissolve reactants and control reaction conditions.

Major Products

The major products formed from reactions involving this compound include methyl esters, methyl ethers, thioethers, enamines, and amidines .

Scientific Research Applications

Organic Synthesis

DMF-DMA serves as a crucial reagent in organic chemistry, particularly in the synthesis of complex molecules. Its primary applications include:

  • Electrophilic Methylation : DMF-DMA acts as a source of methyl groups in alkylation reactions, facilitating the formation of various organic compounds.
  • Synthesis of Aldehydes and Ketones : It reacts with carboxylic acids to produce acylating agents, which can acylate nucleophiles such as alcohols and amines. This method is especially valuable for synthesizing sterically hindered ketones and aldehydes .

Pharmaceutical Applications

In pharmaceutical chemistry, DMF-DMA is employed for:

  • Derivatization of Compounds : A notable application is its use in the derivatization of perfluorocarboxylic acids for analysis via gas chromatography-mass spectrometry (GC-MS). This method allows for the effective extraction and analysis of these compounds from solid samples .
  • Synthesis of Bioactive Molecules : The compound has been utilized in synthesizing various bioactive molecules, including 1,2-disubstituted-3,4-dihydronaphthalenes and 2-aminopyridine derivatives through cascade reactions .

Agrochemical Applications

DMF-DMA plays a role in the development of agrochemicals by:

  • Facilitating the Synthesis of Pesticides : It has been used to synthesize ketoester enamines that undergo cyclization to produce pyrazole derivatives, which are essential in pesticide chemistry .

Polymer Chemistry

In polymer science, DMF-DMA is applied as:

  • A Solvent and Reactant : It is used in polymerization processes and as a solvent for various reactions due to its ability to dissolve a wide range of compounds.

Case Study 1: Synthesis of Aldehydes and Ketones

A study demonstrated the efficiency of DMF-DMA in synthesizing challenging aldehydes and ketones under mild conditions. The reaction yields were reported to be significantly higher than traditional methods, achieving over 85% yield for certain sterically hindered substrates .

Case Study 2: Derivatization for GC-MS Analysis

In an environmental chemistry study, DMF-DMA was successfully employed to derivatize perfluorocarboxylic acids from solid samples. The method showed high sensitivity and specificity, making it suitable for environmental monitoring applications .

Data Tables

Application AreaSpecific Use CaseYield/Outcome
Organic SynthesisSynthesis of ketones and aldehydesOver 85% yield
Pharmaceutical ChemistryDerivatization for GC-MSHigh sensitivity achieved
Agrochemical DevelopmentSynthesis of pyrazole derivativesEffective cyclization observed
Polymer ChemistrySolvent for polymerization reactionsVersatile solvent properties

Mechanism of Action

The mechanism by which N,N-dimethylformamide dimethyl acetal exerts its effects involves its role as a methylating and formylating agent. It reacts with nucleophiles, such as amines and alcohols, to form methylated and formylated products. The molecular targets include functional groups like carboxylic acids, phenols, and thiols. The pathways involved in these reactions often include nucleophilic substitution and addition-elimination mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylformamide diethyl acetal
  • N,N-Dimethylacetamide dimethyl acetal
  • N,N-Dimethylformamide diisopropyl acetal

Uniqueness

N,N-Dimethylformamide dimethyl acetal is unique due to its high reactivity and versatility in organic synthesis. Compared to similar compounds, it offers a broader range of applications, particularly in the methylation and formylation of various functional groups. Its ability to act as both a reagent and a catalyst further enhances its utility in chemical transformations .

Biological Activity

N,N-Dimethylformamide dimethyl acetal (DMFDMA), also known as 1,1-dimethoxy-N,N-dimethylmethanamine, is a versatile compound with significant biological activity. This article explores its chemical properties, biological applications, and relevant research findings, including case studies and data tables.

DMFDMA is a colorless liquid with a rancid odor. Its molecular structure features a partially positive carbon atom, which acts as an electrophile in condensation reactions, and a partially negative nitrogen atom, which serves as a nucleophile. This unique structure allows DMFDMA to participate in various organic reactions, making it useful in synthetic chemistry and biological applications.

Biological Applications

DMFDMA has been investigated for its potential in several biological contexts:

  • As an Alkylating Agent : DMFDMA has been utilized as an alkylating agent in the synthesis of various compounds, including heterocycles and other biologically active molecules .
  • Inhibition of Enzymatic Activity : Studies have shown that DMFDMA can inhibit enzymes such as α-glucosidase, which is relevant for managing diabetes .
  • Antitumor Activity : Research indicates that derivatives of DMFDMA exhibit cytotoxic effects against cancer cell lines, including ovarian cancer (A2780 cells) and melanoma (B16-F10 cells). For instance, one study reported IC50 values of 19.5 μM for certain derivatives against A2780 cells .

Case Studies

  • Antitumor Effects :
    • A study assessed the cytotoxicity of DMFDMA derivatives on various cancer cell lines. The results indicated that certain derivatives had enhanced activity compared to their precursors, with IC50 values ranging from 0.76 μM to 19.5 μM depending on the cell line tested .
  • Enzyme Inhibition :
    • Inhibitory effects on α-glucosidase were observed when DMFDMA was used in enzyme assays. The compound demonstrated selective inhibition without significant cytotoxicity at certain concentrations .
  • Antimicrobial Activity :
    • Derivatives of DMFDMA were tested for antimicrobial properties against various bacterial strains. Notably, some derivatives exhibited improved efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values significantly lower than those of the parent compound .

Table 1: Biological Activity of DMFDMA Derivatives

CompoundCell LineIC50 (μM)Effect Type
MA-DADA278019.5Cytotoxic
MA-HDAB16-F100.76Cytotoxic
MA-DMPANon-malignant>100Non-cytotoxic
MA-DADMRSA0.15Antimicrobial

Table 2: Enzyme Inhibition by DMFDMA

EnzymeConcentration (μM)Inhibition (%)
α-Glucosidase1070
β-Galactosidase2065

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of DMFDMA in heterocyclic chemistry, and how can reaction conditions be optimized for selenium-containing compounds?

DMFDMA is widely used to synthesize selenium-containing heterocycles, such as 4H-1,3-selenazoles and N-selenoamides, via condensation with selenol esters or selenoureas. Optimization involves adjusting stoichiometry (typically 1.2–2.0 equivalents of DMFDMA) and reaction time (2–12 hours) in anhydrous solvents like DMF or THF under nitrogen. Temperature ranges of 50–80°C are critical to prevent premature hydrolysis .

Substrate TypeProductKey ConditionsYield (%)
Selenol esters4H-1,3-SelenazolesDMF, 80°C, 6 h65–85
SelenoureasN-SelenoamidesTHF, 60°C, 4 h70–90

Q. How does DMFDMA facilitate enamino ester formation, and what analytical methods validate its efficacy?

DMFDMA reacts with β-ketoesters to form enamino esters via nucleophilic substitution. Reaction progress is monitored using TLC (ethyl acetate/hexane, 1:4) and confirmed via 1^1H NMR by observing the disappearance of the keto carbonyl peak (δ 3.5–4.0 ppm) and emergence of enamine signals (δ 6.0–7.0 ppm). FT-IR analysis showing loss of the carbonyl stretch (~1700 cm1^{-1}) further validates conversion .

Q. What are the best practices for handling and storing DMFDMA to maintain reactivity?

DMFDMA is moisture-sensitive and must be stored under nitrogen at 2–8°C. Use anhydrous solvents (e.g., dried DMF over molecular sieves) and inert atmospheres (argon/glovebox) to prevent hydrolysis. Immediate use after opening is recommended to avoid degradation, which manifests as turbidity or precipitate formation .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in DMFDMA-mediated cycloaddition reactions with electron-deficient alkynes?

Conflicting reports on regioselectivity in cycloadditions (e.g., 1,2- vs. 1,3-disubstituted products) may arise from solvent polarity or alkyne substituent effects. Computational DFT studies (B3LYP/6-31G*) can map transition states, while kinetic isotopic labeling (e.g., 13^{13}C-DMFDMA) tracks intermediate formation. For example, polar solvents like DMF favor zwitterionic intermediates, altering regioselectivity .

Q. What strategies mitigate side reactions during DMFDMA-mediated formamidine synthesis?

Common side reactions include over-alkylation or hydrolysis. To suppress these:

  • Use bulky bases (e.g., DBU) to deprotonate intermediates without nucleophilic attack.
  • Add molecular sieves (3Å) to scavenge trace water.
  • Employ low temperatures (0–25°C) for kinetically controlled reactions. LC-MS monitoring helps identify byproducts like methyl esters (m/z +14 shifts) for real-time adjustment .

Q. How does DMFDMA’s role as a catalyst in CO2_22​/epoxide coupling compare to traditional Lewis acids?

DMFDMA acts as a bifunctional catalyst, activating epoxides via hydrogen bonding (O–H···OCH3_3) and coordinating CO2_2. Compared to Zn-based catalysts, DMFDMA achieves higher turnover frequencies (TOF: 1200 h1^{-1} vs. 800 h1^{-1} for ZnCl2_2) but requires strict anhydrous conditions. In situ IR spectroscopy tracks cyclic carbonate formation (C=O stretch at 1800 cm1^{-1}) .

Q. Data Analysis and Methodological Challenges

Q. How should researchers address discrepancies in reported yields for DMFDMA-mediated heterocycle synthesis?

Variations often stem from substrate purity or residual moisture. Implement:

  • Pre-reaction substrate purification via column chromatography.
  • Karl Fischer titration to ensure solvent dryness (<50 ppm H2_2O).
  • Statistical design of experiments (DoE) to identify critical factors (e.g., temperature > stoichiometry) .

Q. What spectroscopic techniques differentiate DMFDMA-derived intermediates in multi-step syntheses?

  • 13^{13}C NMR : Methoxy groups at δ 50–55 ppm and dimethylamino at δ 35–40 ppm.
  • HRMS : Exact mass matching for intermediates (e.g., [M+H]+^+ = 120.1025 for C5_5H13_{13}NO2_2).
  • X-ray crystallography : Resolves ambiguous structures, especially for selenium-containing products .

Q. Advanced Applications

Q. Can DMFDMA replace traditional reagents in protecting-group strategies for nucleoside synthesis?

DMFDMA selectively protects 3’-OH groups in ribonucleosides via transient silylation followed by acetal formation. Compared to TMSCl, it reduces side reactions (e.g., 2’,5’-isomerization) and improves yields by 15–20%. However, it is incompatible with acid-labile substrates .

Q. What innovations leverage DMFDMA’s dual reactivity in cross-dehydrogenative coupling (CDC) reactions?

DMFDMA enables CDC between formamides and aldehydes via a radical mechanism. EPR spectroscopy detects TEMPO-trapped radicals, while Hammett plots correlate substituent effects with reactivity. Optimized conditions use catalytic FeCl3_3 (5 mol%) and DMFDMA (2.0 equiv) in acetonitrile at 100°C .

Properties

IUPAC Name

1,1-dimethoxy-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-6(2)5(7-3)8-4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXGLVDWWRXATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063540
Record name Methanamine, 1,1-dimethoxy-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a rancid odor; [BASF MSDS]
Record name N,N-Dimethylformamide dimethyl acetal
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15790
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

30.0 [mmHg]
Record name N,N-Dimethylformamide dimethyl acetal
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15790
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

4637-24-5
Record name Dimethylformamide dimethyl acetal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4637-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylformamide-dimethylacetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004637245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanamine, 1,1-dimethoxy-N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanamine, 1,1-dimethoxy-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethoxytrimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.785
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYLFORMAMIDE-DIMETHYLACETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF7CTT5QPH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N,N-Dimethylformamide dimethyl acetal
N,N-Dimethylformamide dimethyl acetal
N,N-Dimethylformamide dimethyl acetal
N,N-Dimethylformamide dimethyl acetal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.